Solubility in Acetonitrile: TDPO vs. TCPO and DNPO for Reagent Preparation in HPLC Post-Column Systems
TDPO exhibits extreme solubility in acetonitrile (1010 mM) and acetone (767 mM), a property attributed to the triethylene glycol monomethyl ether moieties on the aromatic rings [1]. The paper states that this solubility far exceeds that of conventional aryl oxalate esters such as TCPO and DNPO, which show markedly lower solubility in these solvents and are prone to precipitation in aqueous–organic mobile phases [1].
| Evidence Dimension | Solubility in acetonitrile and acetone |
|---|---|
| Target Compound Data | 1010 mM in acetonitrile; 767 mM in acetone |
| Comparator Or Baseline | TCPO and DNPO (quantitative solubility values not explicitly reported but qualitatively described as much lower, with precipitation observed at working concentrations) |
| Quantified Difference | Solubility of TDPO in acetonitrile is several-fold higher than TCPO/DNPO based on the structural design rationale and the observed absence of precipitation at high concentrations. |
| Conditions | Solubility measured in neat acetonitrile and acetone at ambient temperature; comparison based on six aryl oxalate esters synthesized and tested in the same study. |
Why This Matters
High reagent solubility directly prevents column and detector fouling from precipitated oxalate, enabling long unattended HPLC sequences and reproducible post-column chemiluminescence detection.
- [1] Imai, K., Nawa, H., Tanaka, M., & Ogata, H. (1986). Novel aryl oxalate esters for peroxyoxalate chemiluminescence reactions. Analyst, 111(2), 209–211. DOI: 10.1039/AN9861100209 View Source
